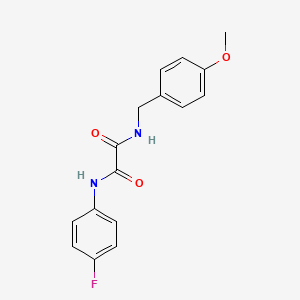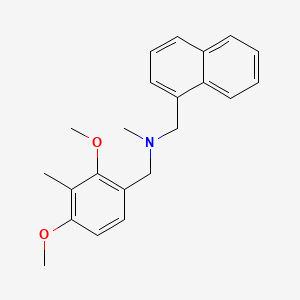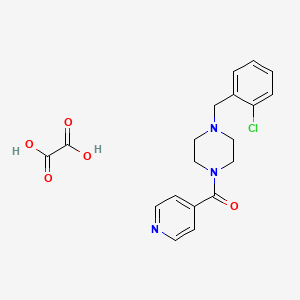![molecular formula C13H9BrCl3NO3 B5110998 N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide, also known as Furamidine, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It is a member of the furamidine family of compounds, which have been shown to have potent antiparasitic, antibacterial, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the replication and survival of parasites and cancer cells. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to have good bioavailability and a long half-life, which could make it suitable for use in oral formulations. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has also been shown to have good penetration into the brain, which could make it useful for treating diseases that affect the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and its purity can be controlled. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has also been shown to have low toxicity, making it suitable for use in cell culture and animal studies. However, N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide. One area of interest is the development of new formulations of N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide that could improve its bioavailability and efficacy. Another area of interest is the identification of new targets for N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide, which could expand its potential therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide in animal models and humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide can be synthesized using a multistep process that involves the reaction of 2-bromophenol with trichloroacetonitrile, followed by the addition of furfurylamine. The resulting product is then purified using various chromatography techniques. The synthesis method has been optimized to produce high yields of pure N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been extensively studied for its potential use in treating various diseases, including malaria, trypanosomiasis, and cancer. It has been shown to have potent antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has also been shown to be effective against Trypanosoma brucei, the parasite responsible for African sleeping sickness. In addition, N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been shown to have antitumor activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl3NO3/c14-8-4-1-2-5-9(8)21-12(13(15,16)17)18-11(19)10-6-3-7-20-10/h1-7,12H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXBFMNXULYGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)
![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5110994.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5111011.png)


![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)